

Phenpromethamine Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Phenpromethamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and generalized methodologies for studying the solubility and stability of **phenpromethamine hydrochloride**. Phenpromethamine is a sympathomimetic agent, and understanding its physicochemical properties is crucial for research and formulation development. Due to its historical use, detailed public data is limited; therefore, this guide combines available information with established scientific protocols.

Physicochemical Properties of Phenpromethamine Hydrochloride

A summary of the fundamental physicochemical properties of phenpromethamine and its hydrochloride salt is presented below. This information is essential for predicting its behavior in various solvents and under different environmental conditions.

Property	Value	Reference
Chemical Name	N-methyl-2-phenylpropan-1-amine hydrochloride	[1] [2]
Synonyms	Phenylpropylmethylamine HCl, Vonedrine HCl	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₆ ClN	[1] [2] [4]
Molecular Weight	185.70 g/mol	[1] [4]
Appearance	To be determined (often a white to off-white crystalline powder for similar amine hydrochlorides)	[1]
Melting Point	138-140 °C	[2]
pKa (Predicted)	10.07 (Basic)	[5]
LogP (Predicted)	3.20	[2]
Water Solubility	0.5 g/mL (Note: This value from a single source appears unusually high and may be inaccurate. It is recommended to verify this experimentally.)	[6]

Solubility Profile and Experimental Protocol

Precise quantitative solubility data for **phenpromethamine hydrochloride** in various solvents is not readily available in the public domain. However, a generalized experimental protocol for determining solubility is provided below.

Generalized Experimental Protocol for Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of **phenpromethamine hydrochloride** in various solvents at a controlled temperature.

Materials:

- **Phenpromethamine hydrochloride**
- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
- pH meter

Procedure:

- Add an excess amount of **phenpromethamine hydrochloride** to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
- Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
- After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

- Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.
- Quantify the concentration of **phenpromethamine hydrochloride** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the original concentration in the saturated solution, which represents the solubility.
- Repeat the experiment in triplicate for each solvent and temperature condition.



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Fig. 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Experimental Protocols

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation. While specific stability data for **phenpromethamine hydrochloride** is scarce, general storage recommendations suggest it should be kept in a dry, dark place at reduced temperatures (0-4 °C for short-term, -20 °C for long-term).[\[1\]](#)

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

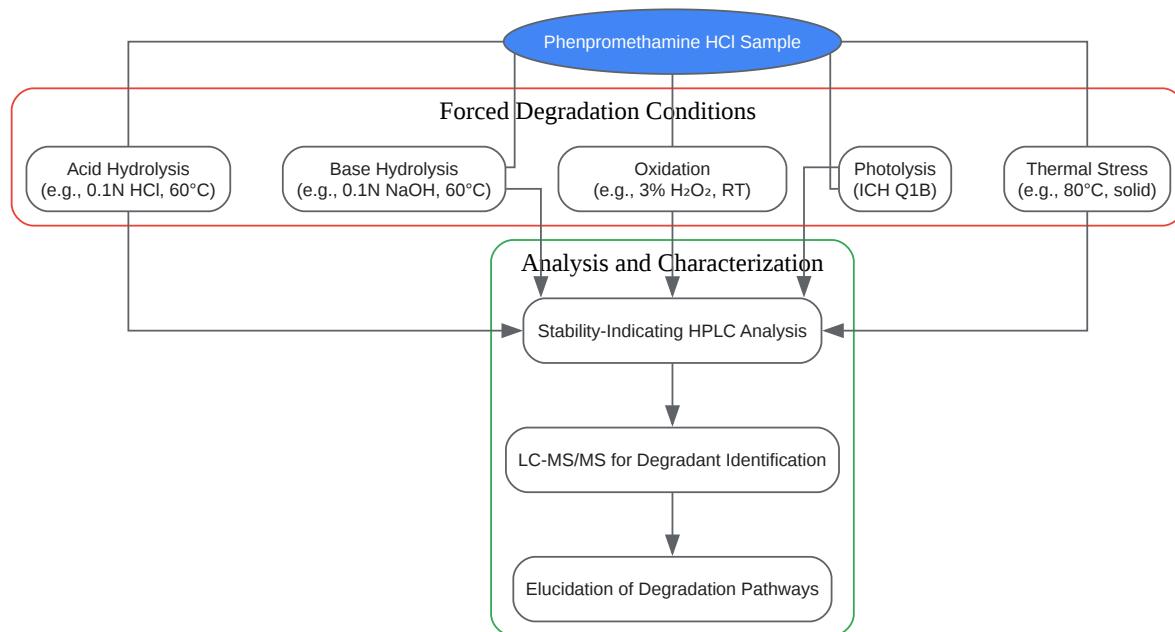
Objective: To investigate the intrinsic stability of **phenpromethamine hydrochloride** under various stress conditions.

Stress Conditions:

- Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
- Neutral Hydrolysis: Water at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 80 °C for 48 hours.
- Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Generalized Protocol:

- Prepare solutions of **phenpromethamine hydrochloride** in the respective stress media.
- Expose the samples to the specified conditions for the designated time.
- At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
- Dilute the samples to a suitable concentration.
- Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
- Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.



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Fig. 2: Logical Flow of a Forced Degradation Study.

Long-Term and Accelerated Stability Studies

Following ICH guidelines, formal stability studies are necessary to establish a re-test period or shelf life.

Objective: To evaluate the stability of **phenpromethamine hydrochloride** under recommended storage conditions and accelerated conditions to predict its shelf life.

Storage Conditions (as per ICH Q1A(R2)):

- Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
- Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

Protocol Outline:

- Package the **phenpromethamine hydrochloride** in a container closure system that simulates the proposed packaging.
- Place multiple batches in stability chambers maintained at the specified long-term and accelerated conditions.
- At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
- Test the samples for key stability-indicating attributes, which may include:
 - Appearance
 - Assay (potency)
 - Degradation products/impurities
 - Water content
- Analyze the data to determine if any significant changes have occurred and to establish a shelf life.

Conclusion

This technical guide summarizes the known physicochemical properties of **phenpromethamine hydrochloride** and provides a framework of generalized experimental protocols for its solubility and stability assessment. While specific quantitative data is limited, the methodologies described herein are based on standard pharmaceutical industry practices and regulatory guidelines.^{[7][8][9]} Researchers and drug development professionals are encouraged to use these protocols as a starting point for their own investigations to generate the specific data required for their applications. The successful characterization of these properties is a fundamental step in the development of any pharmaceutical product containing **phenpromethamine hydrochloride**.

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